7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Description
7-Benzyl-1-oxo-2,7-diazaspiro[35]nonane is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a benzyl group, a diazaspiro core, and a ketone functional group
Properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(11-15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWUOGTMKZEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization with Bis(2-haloethyl) Ether
- Reactants : Bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.
- Conditions :
- Outcome : Forms the intermediate 7-oxo-2-azaspiro[3.5]nonane , which is reduced to the amine.
Method B: Ethyl Malonate-Based Synthesis
- Reactants : Ethyl malonate, ammonium acetate, and n-tert-butoxycarbonyl-4-piperidone.
- Conditions :
Introduction of the Benzyl Group
The benzyl moiety is introduced via N-alkylation of the secondary amine:
Alkylation Protocol
- Reactants : Free amine (from spiro core) and benzyl bromide.
- Conditions :
- Base: Sodium hydride (NaH).
- Solvent: DMF or THF.
- Temperature: 60–120°C for 10–24 hours.
- Yield : ~70% (based on analogous reactions).
Key Data Tables
Table 1: Comparison of Spiro Core Synthesis Methods
| Method | Reactants | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| A | Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal | TBAB, KI | 70–100°C | 56–83% | |
| B | Ethyl malonate, ammonium acetate | Cs2CO3 | 25–90°C | 38–89% |
Mechanistic Insights
- Cyclization : Nucleophilic displacement of halides by the amine/cyano group forms the spiro ring.
- Reduction : LiAlH4 reduces nitriles or ketones to amines/alcohols.
- Alkylation : SN2 mechanism facilitates benzyl group attachment to the amine.
Optimization Challenges
- Regioselectivity : Ensuring alkylation occurs at the 7-position requires steric/electronic control.
- Purification : Chromatography or recrystallization is critical due to polar intermediates.
Scientific Research Applications
Medicinal Chemistry Applications
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research has shown that derivatives of this compound can inhibit tumor growth by targeting specific oncogenic pathways. For instance, studies have identified its ability to act as a covalent inhibitor against the KRAS G12C mutation, which is associated with several solid tumors .
- Enzyme Inhibition : The compound exhibits enzyme inhibitory properties, making it a candidate for developing drugs targeting specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It has been explored as a modulator of various receptors, including ghrelin receptors, which are implicated in metabolic disorders like obesity and diabetes .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield high purity and yield under optimized conditions. The compound is often synthesized using diazaspiro precursors combined with benzyl groups to enhance its biological activity.
Synthesis Method Overview:
- Cyclization Reactions : Initial cyclization steps involve the reaction of precursor compounds in the presence of phase transfer catalysts.
- Functionalization : Subsequent steps may include functionalizing the spiro structure to introduce various substituents that enhance biological activity.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
The biological activities of this compound are attributed to its ability to interact with molecular targets:
- Mechanism of Action : The compound's interaction with enzymes and receptors leads to modulation of their activities, influencing various biological pathways.
Mechanism of Action
The mechanism of action of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
7-Benzyl-1,7-diazaspiro[3.5]nonane: Similar structure but lacks the ketone group.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in the spiro ring, altering its chemical properties.
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an additional carboxylate group, providing different reactivity.
Uniqueness: 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is unique due to its specific combination of a benzyl group, a diazaspiro core, and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is a complex organic compound notable for its unique spirocyclic structure, which includes a diazaspiro framework. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a benzyl group attached to a carbonyl group and two nitrogen atoms within the spirocyclic structure. This configuration contributes to its distinctive chemical properties, influencing its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Benzyl, Carbonyl |
Antimicrobial Properties
Initial studies indicate that this compound exhibits significant antimicrobial activity. This activity may stem from its ability to interact with cellular components involved in the growth of fungi and bacteria. The compound's mechanism of action could involve the inhibition of enzyme activity or disruption of cellular signaling pathways critical for microbial survival.
Anticancer Activity
Research suggests that this compound may also possess anticancer properties. It appears to modulate specific molecular targets that influence cancer cell proliferation and survival. The exact mechanisms are still under investigation, but preliminary findings indicate interactions with enzymes or receptors that could alter gene expression and cellular signaling pathways.
The biological effects of this compound may involve:
- Enzyme Inhibition : Binding to specific enzymes, potentially altering their activity.
- Receptor Interaction : Modulating receptor activity, which influences downstream signaling pathways.
- Gene Expression Modulation : Affecting gene expression profiles in target cells.
Case Studies
A series of case studies have been conducted to further investigate the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effects against common pathogenic strains.
- Methodology : In vitro assays were performed using various concentrations of the compound.
- Results : Demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by viability assays.
- Results : Notable reduction in cell viability was observed at concentrations exceeding 25 µg/mL, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may provide insights into its unique biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | Spirocyclic | Antimicrobial |
| Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane | Spirocyclic | Anticancer |
Future Directions
Further research is warranted to elucidate the precise molecular targets and pathways affected by this compound. Understanding its mechanism of action will be crucial for its potential development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic substitution or reductive amination reactions using tert-butyl carboxylate derivatives (e.g., tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate) as precursors. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via factorial design . Monitor intermediates using HPLC or LC-MS to ensure regioselectivity and minimize side products .
- Key Considerations : Track hazards such as acute toxicity (H302) and respiratory irritation (H335) during synthesis, adhering to safety protocols in –4 .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Use NMR (¹H, ¹³C, 2D-COSY) to confirm the spirocyclic scaffold and benzyl substitution. Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times against known standards . Determine solubility profiles in polar/nonpolar solvents to guide formulation studies.
- Data Interpretation : Cross-reference spectral data with structurally analogous diazaspiro compounds (e.g., 6,8-dioxa-2-thiaspiro[3.5]nonane derivatives in ) to identify signature peaks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Implement PPE (gloves, goggles) and fume hoods to mitigate risks from skin/eye irritation (H315/H319) . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .
- Emergency Measures : Follow first-aid steps in , including 15-minute eye flushing and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and biological interactions of this spirocyclic compound?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions at the diazaspiro core, identifying nucleophilic/electrophilic sites. Use molecular dynamics (MD) to simulate ligand-protein binding in silico, focusing on steric effects from the benzyl group .
- Validation : Corrogate computational results with experimental kinetic data (e.g., reaction rates in catalytic hydrogenation) to refine models .
Q. What experimental designs resolve contradictions in reported bioactivity data for diazaspiro derivatives?
- Approach : Apply a pre-test/post-test control group design ( ) to isolate variables affecting bioactivity. For example, compare the efficacy of 7-benzyl vs. tert-butyl analogs in enzyme inhibition assays while controlling for solvent polarity and pH .
- Data Analysis : Use multivariate regression to assess confounding factors (e.g., impurities ≤0.5% per ) and validate reproducibility across labs .
Q. How can researchers integrate diazaspiro compounds into multidimensional studies (e.g., hybrid survey-digital trace frameworks)?
- Framework : Link experimental data (e.g., cytotoxicity IC₅₀ values) with computational datasets (e.g., PubChem bioactivity profiles) using FAIR principles. Address ethical and methodological challenges in data sharing via anonymized identifiers .
- Innovation : Develop theoretical frameworks ( ) to explain structure-activity relationships, such as the role of spirocyclic rigidity in membrane permeability .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
